molecular formula C15H17BrN4O2S B2593389 (1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108974-55-4

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2593389
CAS No.: 2108974-55-4
M. Wt: 397.29
InChI Key: AKOPSFSJPOTRFT-UHFFFAOYSA-N
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Description

(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17BrN4O2S and its molecular weight is 397.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Sulfoxides

The study by Ōae et al. (1966) describes the oxidation of sulfides to sulfoxides using a bromine complex of 1,4-diazabicyclo[2.2.2]octane, demonstrating a method for selective oxidation in aqueous medium Ōae et al., 1966.

Synthesis of Benzazoloquinazolinones and Triazoloquinazolinones

Goli-Jolodar and Shirini (2017) reported the use of a nano-sized Brönsted acid catalyst for the efficient synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones, highlighting the catalyst's reusability and high yields under mild conditions Goli-Jolodar & Shirini, 2017.

Semipinacol Rearrangement in Organic Synthesis

The work by Grainger et al. (2012) on the semipinacol rearrangement of cis-fused β-lactam diols into keto-bridged bicyclic lactams through a cyclic phosphorane or sulfite intermediate opens pathways for synthesizing biologically active molecules with the 6-azabicyclo[3.2.1]octane ring system Grainger et al., 2012.

Catalytic Applications of Azabicyclooctane Derivatives

The environmentally benign synthesis of 1-Benzyl-4-aza-1-azonia-bicyclo[2.2.2]octane tribromide by Pourmousavi and Salehi (2008) for the selective oxidation of sulfides to sulfoxides demonstrates the use of azabicyclooctane derivatives as efficient and selective reagents in solution and solvent-free conditions Pourmousavi & Salehi, 2008.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-14-3-1-2-4-15(14)23(21,22)19-11-5-6-12(19)10-13(9-11)20-17-7-8-18-20/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPSFSJPOTRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3Br)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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